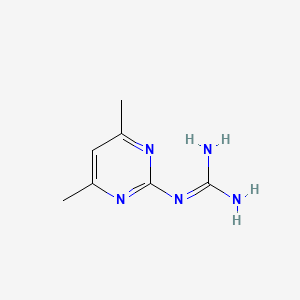

1-(4,6-Dimethylpyrimidin-2-yl)guanidine

Description

Structure

3D Structure

Properties

CAS No. |

94828-49-6 |

|---|---|

Molecular Formula |

C7H11N5 |

Molecular Weight |

165.20 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)guanidine |

InChI |

InChI=1S/C7H11N5/c1-4-3-5(2)11-7(10-4)12-6(8)9/h3H,1-2H3,(H4,8,9,10,11,12) |

InChI Key |

CUSNPMCDQADZTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N)C |

Origin of Product |

United States |

Molecular Structure, Tautomerism, and Conformational Analysis

Tautomerism is a key feature of N,N'-substituted guanidines. These compounds can exist in different isomeric forms that readily interconvert. The specific tautomer that predominates can be influenced by factors such as the electronic properties of the substituents and the surrounding environment, including intermolecular hydrogen bonding in the solid state. For guanidines bearing a 4,6-dimethylpyrimidyl group, X-ray crystallography studies on related derivatives have revealed the existence of different tautomeric forms in the solid state. The geometry of the guanidine (B92328) group can be described as cis-trans or cis-cis, with the position of the shorter C=N double bond being a key differentiator. Studies on a series of N,N'-substituted guanidines with a 4,6-dimethylpyrimidyl unit have shown that the preferred tautomer in the crystal lattice can switch depending on the electronic nature of the other substituent and the resulting hydrogen bonding patterns researchgate.net.

Conformational analysis of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine involves considering the rotation around the single bonds, particularly the bond connecting the guanidine group to the pyrimidine (B1678525) ring. Intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation. In related pyridin-2-yl guanidine derivatives, a notable conformational preference is observed due to an intramolecular hydrogen bond between the pyridine (B92270) nitrogen and a proton on the guanidinium (B1211019) group openbioinformaticsjournal.com. This interaction can lead to a 180° change in the dihedral angle between the guanidine moiety and the aromatic ring when comparing the protonated salt form to its neutral or protected analogues openbioinformaticsjournal.com. Such conformational control is a critical aspect of how these molecules present themselves for interaction with biological targets.

In Silico Studies for Conformational Analysis and Molecular Properties

In silico studies, which utilize computational methods, are invaluable for predicting the physicochemical and pharmacokinetic properties of molecules, thereby guiding drug discovery and development efforts. These computational approaches can provide insights into a molecule's behavior and potential as a therapeutic agent before it is synthesized and tested in a laboratory.

A typical set of calculated molecular properties would include:

| Molecular Property | Description |

| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, which influences its absorption and distribution in the body. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule, which correlates with its ability to permeate cell membranes. |

| Molecular Weight | The mass of the molecule, which is a factor in its diffusion and transport properties. |

| Number of Hydrogen Bond Donors | The number of N-H or O-H bonds in the molecule, which influences its solubility and binding to biological targets. |

| Number of Hydrogen Bond Acceptors | The number of nitrogen or oxygen atoms, which can accept hydrogen bonds, affecting solubility and binding. |

| HOMO (Highest Occupied Molecular Orbital) Energy | Related to the molecule's ability to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Related to the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |

These parameters, once calculated, provide a comprehensive profile of the molecule's potential pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, might interact with a biological target, typically a protein or enzyme. This information is crucial for understanding the potential mechanism of action of a compound and for designing more potent and selective drugs.

The process of molecular docking involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the binding site of the protein.

While a specific molecular docking study for this compound against a particular target is not detailed in the available search results, studies on similar pyrimidine (B1678525) and guanidine (B92328) derivatives have demonstrated the utility of this approach. For instance, molecular docking has been used to study the interaction of pyrimidine derivatives with targets like cyclin-dependent kinases (CDKs) nih.govnih.gov. These studies identify the key amino acid residues involved in binding and help to explain the structure-activity relationships of the compounds.

A hypothetical molecular docking study of this compound would likely show the guanidinium (B1211019) group forming strong hydrogen bonds with negatively charged or polar amino acid residues, such as aspartate, glutamate, or serine, within a protein's active site. The pyrimidine ring could engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The results of such a simulation would typically be presented in a table summarizing the binding affinity and the key interactions observed:

| Parameter | Description |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. More negative values indicate stronger binding. |

| Interacting Residues | A list of the amino acids in the protein's binding site that form significant interactions with the ligand. |

| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, etc. |

These computational predictions are instrumental in prioritizing compounds for further experimental testing and in guiding the optimization of lead compounds to improve their binding affinity and selectivity for a desired biological target.

Applications in Advanced Chemical Systems and Materials Science Research

Catalytic Properties of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine Derivatives

Guanidine (B92328) derivatives have emerged as a powerful class of organocatalysts, primarily due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org This dual functionality allows them to activate a wide range of substrates and control the stereochemistry of chemical reactions.

Derivatives of this compound are explored as potent organocatalysts. The guanidine moiety, with a pKa value of its conjugate acid around 13, provides the strong basicity needed to deprotonate weakly acidic substrates, initiating a variety of chemical transformations. mdpi.com The pyrimidine (B1678525) ring, with its electron-withdrawing nature and specific steric profile, modulates the reactivity and selectivity of the catalytic site.

Structurally diverse guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been successfully employed to facilitate numerous organic reactions with high efficiency. rsc.org The this compound framework falls into the category of N,N'-disubstituted guanidines, whose catalytic activity can be fine-tuned by modifying substituents on the pyrimidine ring or the guanidine nitrogen atoms. researchgate.net These catalysts are particularly effective in reactions requiring proton transfer, such as Michael additions, aldol (B89426) reactions, and Henry reactions.

Table 1: Examples of Organic Transformations Catalyzed by Guanidine Derivatives

| Reaction Type | Role of Guanidine Catalyst | Potential Outcome |

|---|---|---|

| Michael Addition | Brønsted Base | Formation of Carbon-Carbon bonds |

| Aldol Reaction | Brønsted Base | Synthesis of β-hydroxy carbonyl compounds |

| Henry (nitroaldol) Reaction | Brønsted Base | Creation of β-nitro alcohols |

A significant area of application for guanidine derivatives is in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. nih.gov By incorporating a chiral element into the guanidine structure, it is possible to create a catalyst that directs the formation of one stereoisomer over the other. rsc.org Over the past two decades, chiral guanidines have become recognized as highly effective organocatalysts for achieving high stereoselectivity in various transformations. rsc.org

The combination of a chiral backbone with the this compound scaffold can lead to powerful asymmetric catalysts. The catalyst's ability to form specific hydrogen bonds with the substrate in the transition state is key to inducing chirality. This interaction creates a well-defined, rigid chiral environment around the reacting molecules, favoring one pathway and leading to a high enantiomeric excess of the product. The development of novel chiral guanidine derivatives continues to provide solutions for challenging asymmetric transformations that are difficult to achieve with conventional catalysts. rsc.org

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The this compound unit is an excellent building block for supramolecular chemistry due to its capacity for forming strong and directional hydrogen bonds and participating in π-π stacking interactions.

The guanidinium (B1211019) group is a superb hydrogen bond donor, while the pyrimidine ring contains nitrogen atoms that are effective hydrogen bond acceptors. This complementary arrangement allows molecules of this compound to self-assemble into ordered structures. Research on related pyrimidinyl and pyridyl systems demonstrates the formation of well-defined architectures, such as molecular columns and chains, through a combination of hydrogen bonding and π-π stacking. nih.govnih.govresearchgate.net

In the solid state, these interactions direct the packing of molecules into complex, three-dimensional frameworks. For instance, studies on aminopyrimidine derivatives show that hard N-H···N hydrogen bonds can create molecular columns, which are further stabilized by π-π stacking between the pyrimidine rings. nih.govresearchgate.net The resulting architectures can even create specific channels or cavities within the crystal lattice. nih.gov This predictable self-assembly behavior is crucial for the bottom-up design of new materials with tailored properties.

Host-guest chemistry focuses on designing host molecules that can selectively bind to specific guest molecules. nih.gov The principles of molecular recognition are central to this field, relying on complementary shapes, sizes, and chemical interactions between the host and guest. springernature.com Macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils are well-known examples. nih.gov

While not a macrocycle itself, the this compound moiety can be incorporated into larger host structures or act as a recognition site. The guanidinium group can form strong salt-bridge interactions with anionic guests like carboxylates and phosphates, while the pyrimidine ring offers a surface for aromatic stacking and hydrogen bonding. nih.gov This combination of interactions allows for the specific recognition of target molecules. For example, studies on pyridyl guanidinium-carboxylates have shown strong dimerization and self-assembly driven by these forces, demonstrating the potential for creating artificial receptors. nih.gov The ability to form inclusion complexes with specific guests can alter their physical properties, such as solubility or fluorescence, which is a key principle in the development of chemical sensors. rsc.org

Coordination Chemistry: Assessment as Metal Ligands

The nitrogen atoms present in both the pyrimidine ring and the guanidine group of this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex.

Contributions to Novel Materials Design

The compound this compound and its derivatives are significant in materials science due to their capacity to form ordered, functional supramolecular structures. researchgate.netresearchgate.net The strategic combination of the pyrimidine and guanidine moieties provides a robust framework for creating novel materials through crystal engineering. This field focuses on designing crystalline solids with specific desired properties by controlling the way molecules arrange themselves in the solid state. arabjchem.org The key to this control lies in the predictable nature of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are prominent features of these compounds. qut.edu.aunih.gov

Detailed crystallographic studies of derivatives reveal how these molecules organize into larger structures. For instance, a derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, crystallizes with two independent molecules in the asymmetric unit, showcasing the planarity of the phthalide (B148349) group and a significant dihedral angle with respect to the pyrimidine ring. arabjchem.org This type of detailed structural information is foundational for predicting and designing new crystalline materials.

Furthermore, the pyrimidine ring itself contributes significantly to the formation of extended networks. Studies on analogous aminopyrimidine compounds show they can form one-dimensional molecular columns and two-dimensional networks through a combination of N-H···N and N-H···O hydrogen bonds, as well as aromatic π-π stacking interactions between pyrimidine rings. qut.edu.aunih.gov The ability to form these ordered arrangements is a hallmark of molecules designed for advanced materials applications, including coordination polymers and metal-organic frameworks (MOFs), where the guanidine or pyrimidine units can act as ligands coordinating to metal centers. mdpi.comchimia.chmdpi.com

Research Findings on Supramolecular Assembly

Detailed research into derivatives of this compound has provided key insights into how these molecules self-assemble, which is fundamental for the rational design of new materials. The interplay of hydrogen bonding and substituent effects governs the final supramolecular architecture.

Key Research Highlights:

Tautomer Control: In a series of N,N'-disubstituted guanidines featuring a 4,6-dimethylpyrimidine (B31164) group, the specific tautomer present in the crystal structure was found to be dependent on the electronic nature of the other substituent. Guanidines with less electron-deficient groups crystallized as a cis-trans tautomer. However, introducing more electron-deficient aniline (B41778) substituents caused a switch to a cis-cis form, demonstrating that electronic tuning can be used to control molecular conformation. researchgate.net

Hydrogen Bonding Motifs: In proton-transfer compounds involving the related sulfamethazine (B1682506) molecule, which also contains the 4,6-dimethylpyrimidine amine structure, highly predictable hydrogen-bonding patterns are observed. These include cyclic motifs, such as the R2(2)(8) graph set, which form robust heterodimers. qut.edu.au These dimers can then assemble into one- or two-dimensional structures through additional hydrogen bonds and are further stabilized by π-π stacking interactions between pyrimidine rings, with observed centroid-centroid separations as close as 3.4580 Å. qut.edu.au

Crystal Packing and Network Formation: The study of aminopyrimidine derivatives shows they can form complex supramolecular structures. For example, some derivatives assemble into molecular columns through N-H···N hydrogen bonds and are stabilized by π-π stacking. nih.gov These columns can be further linked by other interactions, creating channels within the crystal structure. nih.gov Other derivatives form one-dimensional chains or two-dimensional stepped networks through a combination of N-H···O and O-H···O hydrogen bonds. nih.gov

The table below summarizes crystallographic data for a closely related derivative, providing a quantitative look at the solid-state structure.

| Parameter | Value for 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one arabjchem.org |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9351(4) |

| b (Å) | 11.1687(6) |

| c (Å) | 16.1281(9) |

| α (°) | 73.713(5) |

| β (°) | 80.362(5) |

| γ (°) | 72.882(4) |

| Z (Molecules per unit cell) | 4 |

This next table details the types of intermolecular interactions observed in related pyrimidine-guanidine systems and the resulting supramolecular structures they form, illustrating the principles of novel material design.

| Interaction Type | Resulting Supramolecular Structure | Source |

|---|---|---|

| N-H···O Hydrogen Bonds (R2(2)(8) motif) | Cyclic heterodimers | qut.edu.au |

| Amine N-H···O(sulfone) Hydrogen Bonds | One-dimensional chains | qut.edu.au |

| π-π Stacking (Pyrimidine rings) | Stabilization of 1D and 2D networks | qut.edu.aunih.gov |

| N-H···N Hydrogen Bonds | Molecular columns | nih.gov |

| O-H···O Hydrogen Bonds | Two-dimensional stepped networks | nih.gov |

Exploration of Biological Mechanisms and Structure Activity Relationships Sar

Mechanistic Investigations of Enzyme and Protein Inhibition

The interaction of pyrimidinylguanidines with various enzymes and proteins has been a subject of significant research, leading to the identification of potent inhibitors for several key cellular targets.

Studies on Choline (B1196258) Esterase Inhibitory Activity

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov

While direct studies on the choline esterase inhibitory activity of 1-(4,6-Dimethylpyrimidin-2-yl)guanidine are not extensively documented in the reviewed literature, research on related 2,4-disubstituted pyrimidine (B1678525) derivatives provides valuable structure-activity relationship (SAR) insights. For these compounds, cholinesterase inhibition is sensitive to the nature of substituents on the pyrimidine ring. nih.gov

A study on 2,4-disubstituted pyrimidines revealed a broad range of inhibitory activity against human AChE (IC₅₀ values from 5.5 to 28.8 µM) and equine BuChE (IC₅₀ values from 2.2 to >100 µM). The SAR indicated that both steric and electronic parameters at the C-2 and C-4 positions are critical. For instance, halogen substitution at the para-position of a phenyl ring attached to the pyrimidine core influenced activity, with the order for AChE inhibition being Cl > F > Br > CF₃. nih.gov This suggests that the electronic properties and size of the substituent play a key role in the interaction with the enzyme's active site.

Table 1: Cholinesterase Inhibitory Activity of Selected 2,4-Disubstituted Pyrimidine Derivatives

| Compound | Substituent (C-2) | Substituent (C-4) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 7d | 4-methylpiperazine | 4-chlorophenyl | 10.3 | >100 |

| 7e | methylpiperidine | 4-chlorophenyl | 18.4 | 3.4 |

| - | - | 4-fluorophenyl | - | 7.3 |

| - | - | 4-bromophenyl | - | - |

| - | - | 4-(trifluoromethyl)phenyl | - | >100 |

Analysis of Rac1 Inhibition Mechanisms

Rac1, a member of the Rho family of small GTPases, is a key regulator of cell motility, proliferation, and survival. Its overactivity is implicated in cancer progression and metastasis. Guanidine-based compounds have emerged as promising Rac1 inhibitors.

A developed Rac1 inhibitor, a derivative of this compound, has been shown to effectively inhibit Rac1 activation. Mechanistic studies, including affinity precipitation and GDP/GTP exchange assays, demonstrated that this class of compounds functions by interfering with the interaction between Rac1 and its guanine (B1146940) nucleotide exchange factor, Tiam1. nih.gov This inhibition is concentration-dependent and leads to downstream effects such as the inhibition of cancer cell migration and induction of apoptosis. nih.gov For example, the compound 1D-142, a guanidine-based inhibitor, was found to be a potent pro-apoptotic inductor in A549 non-small cell lung cancer cells. nih.gov

Modulation of Gene Transcription and Cellular Signaling Pathways

Beyond direct enzyme inhibition, pyrimidinylguanidines can exert their biological effects by modulating complex cellular processes like gene transcription and signaling pathways.

Inhibition of FOXO3-Induced Gene Transcription

Forkhead box O3 (FOXO3) is a transcription factor that plays a critical role in cellular processes such as stress resistance, apoptosis, and metabolism. nih.gov Its activity is often linked to chemoresistance in cancer. Consequently, inhibiting FOXO3 is a promising therapeutic strategy.

Derivatives of phenylpyrimidinylguanidine have been identified as potent inhibitors of FOXO3-induced gene transcription. nih.govwalisongo.ac.id Research on compounds structurally related to this compound, such as (4-propoxy)phenylpyrimidinylguanidines, has shown that they can inhibit the transcriptional program of FOXO3 in cancer cells with activity in the low micromolar to submicromolar range. nih.govnih.govwalisongo.ac.id Structure-activity relationship studies have demonstrated that modifications, such as lengthening the linker between the guanidine (B92328) and aryl groups, can increase potency by an order of magnitude. nih.gov

Table 2: Inhibition of FOXO3-DEPP1 Promoter Activity by Phenylpyrimidinylguanidine Derivatives

| Compound | Description | Relative Luciferase Activity (%) |

| 5ca | Parent (4-propoxy)phenylpyrimidinylguanidine | ~50% |

| 5ci | Derivative of 5ca | ~20% |

| 5cj | Derivative of 5ca | ~25% |

| 5db | Derivative of 5ca | ~30% |

Data adapted from studies on neuroblastoma cells showing enhanced inhibition by derivatives compared to the parent compound. walisongo.ac.id

Investigation of Interactions with DNA-Binding Domains

The mechanism by which phenylpyrimidinylguanidines inhibit FOXO3 involves direct interaction with its DNA-binding domain (DBD). nih.govnih.govwalisongo.ac.id The FOXO family of transcription factors shares a conserved, 110-amino-acid-long DBD, which is essential for their function. nih.gov

Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking, researchers have elucidated how these inhibitors bind to the FOXO3-DBD. The parent compound, (4-propoxy)phenylpyrimidinylguanidine (5ca), was shown to interact with the surface of the DBD, specifically blocking the α-helix H3 recognition region and the N-terminus of the β-strand S2. nih.govwalisongo.ac.id This binding prevents FOXO3 from engaging with its target DNA sequences. nih.gov

Interestingly, more potent derivatives exhibit different interaction patterns with the FOXO3-DBD. These compounds can target various parts of the DNA-binding surface, including helices H1, H2, H3, and H4, leading to a more effective blockade of FOXO3 activity. walisongo.ac.id This detailed understanding of the molecular interactions provides a foundation for the rational design of more potent and specific FOXO inhibitors. nih.gov

Broad-Spectrum Bioactivity Screening for Mechanistic Insights

To gain a broader understanding of the biological activities of the 4,6-dimethylpyrimidinyl moiety, screening against various biological targets is a valuable approach. While comprehensive screening data for this compound itself is limited in the public domain, studies on closely related pyrimidine derivatives have revealed other potential activities.

For example, an in vitro pharmacological screening of pyrimidine derivatives bearing the 4,6-dimethylpyrimidin-2-ylthio group showed significant antibacterial and antifungal properties. nih.gov These compounds were active against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the pathogenic fungus Aspergillus niger. nih.gov The minimum inhibitory concentration (MIC) for one of the derivatives against B. subtilis was found to be 62.5 µg/mL. nih.gov Such findings highlight the potential for this chemical scaffold to be developed into anti-infective agents and suggest that the biological activity of this compound may extend beyond enzyme and transcription factor inhibition.

Antimalarial Research Directions and Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental scaffold in the development of antimalarial agents. mdpi.com Historically, compounds incorporating the pyrimidine ring have been pivotal in the fight against malaria. wjarr.com The mechanism of action for many pyrimidine-based antimalarials, such as pyrimethamine, involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the survival of the Plasmodium parasite. wjarr.com The development of resistance to existing drugs necessitates the continuous exploration of new chemical entities, including hybrid molecules that combine the pyrimidine core with other pharmacophores like quinoline. mdpi.com

Research into guanidinopyrimidine derivatives has also been a part of this effort. Early work by Curd and Rose involved the synthesis of such compounds from arylbiguanides and their subsequent evaluation for antimalarial activity. kyushu-u.ac.jp More recent strategies have focused on creating novel derivatives to overcome resistance. For instance, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines displayed promising inhibitory activity against both wild-type and quadruple mutant P. falciparum DHFR. malariaworld.org Similarly, the synthesis of 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives has been explored as a strategy to develop new Pf-DHFR inhibitors with activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.govnih.gov

While specific antimalarial data for this compound is not extensively detailed in the available literature, the general class of 2-guanidino-4,6-dimethylpyrimidines has been investigated. One study synthesized a range of 2-arylguanidino-4,6-dimethylpyrimidine derivatives and noted their biological activities, building on the historical context of guanidinopyrimidine synthesis for antimalarial purposes. kyushu-u.ac.jp The potent activity of marine guanidine alkaloids, such as batzelladines, against Plasmodium falciparum further underscores the potential of the guanidine moiety in antimalarial drug discovery. nih.gov These alkaloids have demonstrated significant inhibitory activity against resistant strains and even in vivo efficacy in malaria models, providing a strong rationale for the development of guanidine-based compounds. kyushu-u.ac.jpnih.gov

Table 1: Antimalarial Activity of Selected Pyrimidine and Guanidine Derivatives

| Compound/Derivative Class | Target/Strain | Activity Metric (IC₅₀) | Reference |

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | P. falciparum DHFR (wild type) | 1.3 – 243 nM (Kᵢ) | malariaworld.org |

| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | P. falciparum DHFR (quadruple mutant) | 13 – 208 nM (Kᵢ) | malariaworld.org |

| PABA-substituted pyrimidine derivatives | P. falciparum (3D7, chloroquine-sensitive) | 5.26–106.76 µg/ml | nih.govnih.gov |

| PABA-substituted pyrimidine derivatives | P. falciparum (Dd2, chloroquine-resistant) | 4.71–112.98 µg/ml | nih.govnih.gov |

| Batzelladine F & L (Marine Guanidine Alkaloids) | P. falciparum (Resistant strains) | Potent inhibitory activity | nih.gov |

This table presents data for related compound classes to illustrate the potential of the pyrimidine-guanidine scaffold in antimalarial research.

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

Guanidine-containing compounds are recognized for their broad-spectrum antimicrobial properties. nih.gov This is partly due to the guanidinium (B1211019) group, which is positively charged at physiological pH and can interact with the negatively charged components of bacterial cell membranes. mdpi.com The pyrimidine ring itself is a key component of many compounds with established antimicrobial activity. wjarr.comresearchgate.net

The synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidinium carbonate has yielded compounds with notable biological activity. rasayanjournal.co.in Specifically, research into 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines has been conducted, where metformin (B114582) (a biguanide) was used as a source for the guanidine fragment in a condensation reaction with chalcones. nih.govnih.gov These studies highlight the synthetic accessibility of pyrimidinyl guanidines.

Investigations into various substituted guanidine derivatives have provided insights into their structure-activity relationships. For example, studies on benzyl (B1604629) guanidine derivatives have shown that certain substitutions can lead to potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com One derivative, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy benzyl guanidine, exhibited significant potency with MIC values of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com The position of substituents on the aromatic ring has been found to be a critical determinant of antimicrobial efficacy. nih.govmdpi.com

While specific antimicrobial data for this compound is limited, the broader class of guanidinopyrimidines has been explored. A study on the synthesis and biological activities of guanidinopyrimidine derivatives noted that the guanidino group's high basicity is thought to facilitate electrostatic binding to the electronegative surfaces of bacteria and fungi. kyushu-u.ac.jp Guanidine-containing polymers have also shown potent antibiotic effects against methicillin-resistant S. aureus (MRSA) and the fungus Aspergillus parasiticus. nih.gov The antifungal potential of guanidine compounds is an active area of research, with a wide range of derivatives being evaluated against human fungal pathogens. nih.gov

Table 2: Antimicrobial Activity of Selected Guanidine Derivatives

| Compound/Derivative | Target Organism | Activity Metric (MIC) | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy benzyl guanidine | S. aureus | 0.5 µg/mL | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy benzyl guanidine | E. coli | 1 µg/mL | mdpi.com |

| 5-substituted tetrahydroisoquinoline guanidine derivative | S. aureus | 8 µg/mL | nih.govmdpi.com |

| 5-substituted tetrahydroisoquinoline guanidine derivative | E. coli | 8 µg/mL | nih.govmdpi.com |

| Aminoguanidine hydrazone derivative (Compound 5f) | S. aureus, E. coli, C. albicans, MRSA, MDR E. coli | 2–8 µg/mL | nih.gov |

This table presents data for related guanidine compounds to illustrate their antimicrobial potential.

Antioxidant Activity Studies and Free Radical Scavenging

Pyrimidine derivatives are being investigated for their antioxidant properties and their ability to scavenge free radicals. arxiv.orgnih.gov Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS). arxiv.org

The antioxidant activity of compounds can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common methods. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com

Studies on libraries of substituted pyrimidines have demonstrated that these compounds can exhibit significant free radical scavenging activity, with some derivatives showing IC₅₀ values lower than the standard antioxidant butylated hydroxytoluene (BHT). arxiv.org For instance, a study of various pyrimidine analogues found IC₅₀ values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM. arxiv.org The antioxidant potential of pyrimidine derivatives is often linked to their chemical structure, with specific substitutions on the pyrimidine or associated rings influencing their activity. nih.govnih.gov

While direct studies on the antioxidant activity of this compound are not widely reported, research on related structures provides some insights. For example, a study on anilinoacridines and acridinylhydrazides found that the presence of certain structural features, such as an allylic carbon, could lead to excellent antioxidant potential. researchgate.net The free radical scavenging activity of various plant extracts containing phenolic and flavonoid compounds, which can include pyrimidine-like structures, has also been well-documented. nih.gov

Table 3: Free Radical Scavenging Activity of Substituted Pyrimidines

| Compound | Assay | Activity Metric (IC₅₀ in µM) | Reference |

| Substituted Pyrimidine Analogues (a library) | DPPH | 42.9 ± 0.31 to 438.3 ± 3.3 | arxiv.org |

| Butylated Hydroxytoluene (Standard) | DPPH | 128.83 ± 2.1 | arxiv.org |

| Anilinoacridine Derivative (Compound 19) | DPPH | 22.15 | researchgate.net |

| Anilinoacridine Derivative (Compound 16) | DPPH | 24.95 | researchgate.net |

| t-butyl-4-hydroxyanisole (Standard) | DPPH | 44.7 | researchgate.net |

This table includes data from studies on substituted pyrimidines and other compounds to provide context for potential antioxidant activity.

Methodologies for Structure-Activity Relationship (SAR) Determination for Novel Guanidine Analogs

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and pharmacokinetic properties. nih.gov For novel guanidine analogs, various methodologies are employed to understand how chemical structure influences their therapeutic effects.

A common approach involves the systematic synthesis of a series of structurally related compounds where specific parts of the molecule are modified. nih.gov These modifications can include altering substituent groups on aromatic rings, changing the length and nature of linker chains, and replacing parts of the core scaffold with bioisosteres. nih.govresearchgate.net For example, in the development of arylpyridin-2-yl guanidine derivatives, SAR studies might involve evaluating the effect of different substituents on the phenyl and pyridine (B92270) rings to explore lipophilic, electronic, and steric parameters. researchgate.net

Once synthesized, the biological activity of each analog is determined through in vitro and/or in vivo assays. The resulting data is then analyzed to identify key structural features that correlate with activity. For instance, in a study of rigid guanidine analogs, it was concluded that while the guanidine group was optimal for strong binding affinity to its target receptor, other groups could be tolerated, indicating that strong binding could be achieved even in the absence of the guanidine moiety. researchgate.net

Computational methods are also integral to modern SAR studies. Molecular modeling and docking can predict how different analogs will bind to a biological target, such as an enzyme or receptor. malariaworld.org These in silico techniques help in prioritizing which compounds to synthesize and can provide insights into the binding modes of active compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically correlate structural descriptors with biological activity, further guiding the design of more potent and selective compounds.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 1-(4,6-Dimethylpyrimidin-2-yl)guanidine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the dimethylpyrimidine ring and the guanidine (B92328) group.

Based on the analysis of related structures, the following proton signals can be anticipated:

Methyl Protons (CH₃): A singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm, is expected for the six equivalent protons of the two methyl groups on the pyrimidine (B1678525) ring.

Pyrimidine Ring Proton (C₅-H): A singlet corresponding to the single proton on the pyrimidine ring would likely appear in the aromatic region.

Guanidinyl and Amino Protons (NH): The protons of the guanidine and amino groups are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

It is important to note that for some N,N'-disubstituted guanidines, solubility in common deuterated solvents like DMSO can be limited. In such cases, deuterated acetic acid may be used as the NMR solvent, which can lead to the exchange of labile NH protons with the solvent, potentially causing their signals to be unobservable. ntnu.no

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Key diagnostic signals for this compound include:

Guanidinyl Carbon (C=N): The central carbon of the guanidine group is expected to resonate at approximately 155.8 ppm. ntnu.no

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will show characteristic shifts. The C2 carbon, to which the guanidine group is attached, is anticipated to appear around 158.6 ppm. ntnu.no The C4 and C6 carbons, bonded to the methyl groups, and the C5 carbon will also have distinct chemical shifts.

Methyl Carbons (CH₃): The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Guanidinyl Carbon (C=N) | ~155.8 |

| Pyrimidine C2 | ~158.6 |

| Pyrimidine C4/C6 | Data not available |

| Pyrimidine C5 | Data not available |

| Methyl Carbons (CH₃) | Data not available |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Anticipated IR absorption bands include:

N-H Stretching: The N-H bonds of the guanidine and amino groups will give rise to stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the guanidine group will exhibit a characteristic stretching vibration.

C-N Stretching: The carbon-nitrogen single bonds will also have distinct stretching frequencies.

Aromatic C-H and C=C Stretching: Vibrations associated with the pyrimidine ring will also be present.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₇H₁₁N₅.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like guanidine derivatives. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This method typically produces protonated molecules [M+H]⁺, which allows for the determination of the molecular weight. The analysis of related compounds, such as 1-(6-Hydroxynaphthalen-2-yl)guanidine hydrochloride, has shown the successful use of ESI-MS to identify the protonated molecular ion. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. For compounds like this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve distinct but complementary roles.

High-Performance Liquid Chromatography (HPLC) stands as a primary quantitative method for determining the purity of this compound. It is frequently used post-synthesis and purification to confirm the final product's homogeneity. jocpr.com The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent).

Given the polar and basic nature of the guanidine group, several HPLC methods can be adapted for analysis. A common approach is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The pyrimidine ring provides a chromophore, allowing for detection by UV spectrophotometry. For more complex mixtures or trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) offers higher specificity, providing both retention time data and mass-to-charge ratio information for unequivocal peak identification. bldpharm.com In some analyses of guanidino compounds, ion-exchange chromatography or derivatization with fluorescent agents like benzoin (B196080) is employed to enhance detection and separation, though a direct UV-based HPLC method is often sufficient for purity assessment. nih.govthermofisher.com

Below is a table outlining typical parameters that could be employed for the HPLC analysis of pyrimidine-guanidine derivatives.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength corresponding to the pyrimidine chromophore (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The result of an HPLC analysis is a chromatogram, where pure compounds ideally appear as a single, sharp, and symmetrical peak. The presence of additional peaks would indicate impurities.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile qualitative technique used primarily for monitoring the progress of chemical reactions in real-time. itwreagents.com During the synthesis of this compound, TLC allows a chemist to observe the consumption of starting materials and the formation of the desired product over time. This helps in determining the reaction's endpoint, preventing the formation of byproducts from over-running the reaction.

A typical TLC analysis involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase), which travels up the plate via capillary action. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

Due to the polarity of this compound, a relatively polar solvent system is required to achieve appropriate migration on the silica plate. Visualization of the separated spots can be achieved under UV light (if the compound is UV-active) or by using chemical stains. Stains like potassium permanganate (B83412) or phosphomolybdic acid are effective for a wide range of organic compounds, including those with guanidine and pyrimidine moieties, appearing as distinct spots on the plate. epfl.ch

Table 2: Representative TLC System for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum-backed plates |

| Mobile Phase | A mixture of a polar and a less polar solvent, e.g., Dichloromethane/Methanol (9:1 v/v) or Ethyl Acetate/Hexane (1:1 v/v) |

| Application | Capillary spotting of the diluted reaction mixture |

| Visualization | 1. UV light at 254 nm2. Staining with an oxidizing agent (e.g., potassium permanganate solution) followed by gentle heating |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the individual elements (typically carbon, hydrogen, and nitrogen) in a sample. This experimental data is compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation (typically within ±0.4%) between the experimental and theoretical values serves as strong evidence to support the empirical formula and, by extension, the molecular formula and purity of the compound.

For this compound, the molecular formula is C₇H₁₁N₅. bldpharm.com The theoretical elemental composition is calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 50.90% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.71% |

| Nitrogen | N | 14.007 | 5 | 70.035 | 42.39% |

| Total | C₇H₁₁N₅ | - | - | 165.20 | 100.00% |

Experimental results from an elemental analyzer that match these theoretical percentages would confirm the successful synthesis of a pure sample of this compound.

Q & A

Q. What are the standard synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)guanidine and its derivatives?

The compound is typically synthesized via condensation reactions between substituted anilines or amines and 2-amino-4,6-dimethylpyrimidine. For example:

- Procedure A : Refluxing 2-propylaniline hydrochloride with 2-amino-4,6-dimethylpyrimidine in absolute ethanol yields 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-propylphenyl)guanidine (70% yield after recrystallization) .

- Thiourea oxidation : (E)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13) is synthesized by oxidizing thiourea intermediates with NaClO₂ in DMF/H₂O (35% yield) .

Q. Key characterization methods :

- NMR : and NMR confirm substituent positions (e.g., δ 6.50 ppm for pyrimidine protons in CDCl₃) .

- Elemental analysis : Validates purity (e.g., %C: 67.68 vs. calcd 67.82) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Chromatography : Prep-HPLC (e.g., Phenomenex Gemini column) resolves impurities, achieving >95% purity for analogs like 1401-A .

- Spectroscopy : IR detects functional groups (e.g., C=N stretches at 1655 cm⁻¹) .

- Mass spectrometry : ESI-MS and HRMS confirm molecular weights (e.g., [M+H]⁺ = 284 for 3f) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : In vivo studies on Rac1 inhibitors (e.g., ZINC69391) show dose-dependent efficacy (25 mg/kg reduces lung metastases by 60%) . Discrepancies may arise from pharmacokinetic variability or model differences (e.g., BALB/c mice vs. other strains).

- Structural analogs : Modifying substituents (e.g., adding methoxy groups in S15) enhances solubility and target binding, addressing false negatives in high-throughput screens .

Q. Methodological recommendations :

Q. How can crystallographic data improve the design of this compound derivatives?

- Hydrogen-bond networks : In N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine, intermolecular N–H⋯N bonds form centrosymmetric dimers (R₂²(8) motif), stabilizing the crystal lattice .

- Software tools : ORTEP-III and WinGX analyze anisotropic displacement parameters, refining torsion angles to optimize substituent alignment .

Q. Example :

| Parameter | Value |

|---|---|

| Inter-ring dihedral | 1.9° (near-planar) |

| H-bond length | 2.89 Å (N–H⋯N) |

Q. What experimental frameworks assess the environmental impact of this compound?

Q. Recommendations :

- Use isotopic labeling (e.g., ) to track biodegradation pathways.

- Pair with computational models (e.g., ACD/Labs) to predict environmental persistence .

Q. How are advanced analogs optimized for Pseudomonas aeruginosa targeting?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.